molecular formula C20H26N4O5 B14906309 N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline

N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline

Cat. No.: B14906309
M. Wt: 402.4 g/mol
InChI Key: ABGLMHPLWOWSIG-HOCLYGCPSA-N
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Description

(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a leucine residue, and a proline residue, making it a hybrid molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions. The resulting quinoxaline derivative is then subjected to hydroxylation to introduce the hydroxy group at the 3-position.

The next step involves the coupling of the quinoxaline derivative with L-leucine and L-proline. This is usually achieved through peptide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position of the quinoxaline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The leucine and proline residues can influence the compound’s binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-alanine
  • (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-valine
  • (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-isoleucine

Uniqueness

(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties to the molecule. This can influence its interaction with biological targets and its overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H26N4O5/c1-12(2)10-14(18(26)23-9-5-8-16(23)19(27)28)22-20(29)24-11-17(25)21-13-6-3-4-7-15(13)24/h3-4,6-7,12,14,16H,5,8-11H2,1-2H3,(H,21,25)(H,22,29)(H,27,28)/t14-,16-/m0/s1

InChI Key

ABGLMHPLWOWSIG-HOCLYGCPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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